Methyl nicotinate
Overview
Description
Methyl nicotinate is an organic compound with the chemical formula C₇H₇NO₂. It is the methyl ester of nicotinic acid (niacin) and is commonly used in topical preparations for its vasodilatory properties. This compound is known for its ability to increase blood flow to the area of application, making it useful in treating muscle and joint pain .
Mechanism of Action
Target of Action
Methyl nicotinate, a methyl ester of niacin, primarily targets the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in the regulation of blood flow and nutrient supply to the skin.
Mode of Action
This compound acts as a peripheral vasodilator . Upon topical administration, it enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . This vasodilation is thought to involve the release of prostaglandin D2 , a potent vasodilator and inhibitor of platelet aggregation. The action of this compound is strictly locally-acting due to the short half-life of prostaglandin D2 .
Biochemical Pathways
It is known that the vasodilation effect of this compound involves the prostaglandin d2 pathway . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation and blood flow.
Pharmacokinetics
It is known that following topical administration, this compound can penetrate the skin to produce its vasodilatory effects .
Result of Action
The primary result of this compound’s action is the relief of muscle and joint pain . By enhancing local blood flow, it helps to alleviate pain and inflammation in the affected areas. This makes it a valuable ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Biochemical Analysis
Biochemical Properties
Methyl nicotinate interacts with various enzymes and proteins in the body. Its action as a rubefacient is thought to involve peripheral vasodilation . This means that it causes blood vessels near the skin to widen, which increases blood flow to the area. This can help to relieve muscle and joint pain .
Cellular Effects
This compound has several effects on cells. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. While the exact mechanism of action of this compound and other topically-administered nicotinic acid esters is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study on human oral epithelial cell HSC-2 line showed that nicotine (10-8 –10-3 M), for a short time (24 h), could exert a suppressive effect on the production of inflammatory mediators, including IL-8 and ICAM-1 induced by LPS or TNF-α, indicating that nicotine may serve as an anti-inflammatory agent .
Metabolic Pathways
This compound is involved in the NAD salvage pathway . This pathway is responsible for the conversion of nicotinate to trigonelline in plants
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Given its role as a peripheral vasodilator, it is likely that it is transported to the site of application where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in biochemical reactions, it is likely that it is found in the cytoplasm where it can interact with various enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nicotinate can be synthesized through the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and methanol under reflux conditions with a strong acid such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Methyl nicotinate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of nicotinic acid.
Hydrolysis: this compound can be hydrolyzed back to nicotinic acid and methanol in the presence of a strong base or acid.
Oxidation: It can undergo oxidation reactions, although these are less common in practical applications.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.
Major Products Formed
Hydrolysis: Nicotinic acid and methanol.
Oxidation: Depending on the conditions, various oxidized derivatives of nicotinic acid can be formed.
Scientific Research Applications
Methyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on blood flow and its potential use in enhancing drug delivery through the skin.
Medicine: Commonly used in topical formulations for pain relief due to its vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (niacin): The parent compound of methyl nicotinate, used primarily as a vitamin supplement.
Methyl salicylate: Another ester used in topical pain relief formulations, known for its analgesic and anti-inflammatory properties.
Ethyl nicotinate: Similar to this compound but with an ethyl group instead of a methyl group, also used for its vasodilatory effects.
Uniqueness
This compound is unique in its specific use as a topical vasodilator. While other compounds like methyl salicylate also provide pain relief, this compound’s primary mechanism is through increasing blood flow rather than direct analgesic action. This makes it particularly useful in formulations aimed at enhancing local circulation and delivering other active ingredients more effectively .
Properties
IUPAC Name |
methyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBADRVTZLEFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044471 | |
Record name | Methyl nicotinate | |
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Molecular Weight |
137.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |
Record name | Methyl nicotinate | |
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Record name | Methyl nicotinate | |
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Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
Record name | Methyl nicotinate | |
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Solubility |
Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |
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Record name | Methyl nicotinate | |
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Vapor Pressure |
0.27 [mmHg] | |
Record name | Methyl nicotinate | |
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Mechanism of Action |
While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation. | |
Record name | Methyl nicotinate | |
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CAS No. |
93-60-7 | |
Record name | Methyl nicotinate | |
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Melting Point |
38-43, 38 °C | |
Record name | Methyl nicotinate | |
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